ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-nitrobenzaldehyde, and ethyl acetoacetate. The synthesis may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-nitrobenzaldehyde to form the thiazolopyrimidine core.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. Examples include:
- Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-(4-bromophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorophenyl and nitrophenyl groups, in particular, may influence its interactions with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C27H20FN3O6S |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20FN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)17-4-8-18(28)9-5-17)25(32)22(38-27)14-20-12-13-21(37-20)16-6-10-19(11-7-16)31(34)35/h4-14,24H,3H2,1-2H3/b22-14- |
InChI Key |
VEDYTPIRSWGPLU-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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